molecular formula C12H25NO B13015968 1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol

Katalognummer: B13015968
Molekulargewicht: 199.33 g/mol
InChI-Schlüssel: GUFPZNTUOIRXAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C12H25NO It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a pentan-2-ylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with pentan-2-ylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed through techniques such as NMR and HPLC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the high quality of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s amine group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-((Pentan-2-ylamino)methyl)cyclohexan-1-ol can be compared with other similar compounds such as:

    Cyclohexanol: A simple secondary alcohol with a hydroxyl group attached to a cyclohexane ring.

    Cyclohexanone: A ketone derivative of cyclohexanol.

    Pentan-2-ylamine: An amine with a similar structure but lacking the cyclohexane ring.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H25NO

Molekulargewicht

199.33 g/mol

IUPAC-Name

1-[(pentan-2-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-7-11(2)13-10-12(14)8-5-4-6-9-12/h11,13-14H,3-10H2,1-2H3

InChI-Schlüssel

GUFPZNTUOIRXAI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NCC1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.